molecular formula C46H78O3 B1163855 11alpha,12alpha-Oxidotaraxerol palmitate CAS No. 495389-95-2

11alpha,12alpha-Oxidotaraxerol palmitate

Cat. No. B1163855
CAS RN: 495389-95-2
InChI Key:
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Description

Synthesis Analysis

The synthesis of steroid analogues, such as 11-oxa and 17alpha-hydroxymethyl derivatives of steroid hormones, involves strategic modifications to influence biological activity. The synthesis processes often aim at modifying specific functional groups to achieve desired structural and functional attributes, as seen in the synthesis of 11-oxa-ethisterone and 17alpha-acetoxymethylprogesterone, demonstrating variations in progestational and uterotropic activities based on structural modifications (Engel et al., 1975).

Molecular Structure Analysis

The molecular structure of steroid analogues, including modifications like 11-oxa substitution, plays a critical role in their biological functions and interactions. Structural analyses, such as those performed on 11-oxa steroids, reveal the impact of oxygen substitution on the steroid framework, affecting their biological activities. The synthesis of 11-oxa analogues demonstrates how structural modifications can enhance or diminish specific activities, providing a foundation for understanding the structure-activity relationships of complex molecules like 11alpha,12alpha-Oxidotaraxerol palmitate (Engel et al., 1972).

Chemical Reactions and Properties

Chemical reactions involving steroid analogues often explore the functionalization of specific positions on the steroid nucleus to introduce new properties or enhance existing ones. For instance, the synthesis and tissue biodistribution studies of [omega-11C]palmitic acid reveal the complexities of introducing radioisotopes into fatty acid chains for diagnostic applications, shedding light on the intricate chemical reactions and modifications that can be applied to molecules similar to this compound (Buckman et al., 1994).

Physical Properties Analysis

The physical properties of steroid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on the synthesis and stereochemical investigations of novel nitrogen-containing estrone derivatives offer insights into how the configuration of steroid molecules affects their physical state and behavior, relevant for understanding the physical characteristics of this compound (Mernyák et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, of complex molecules like this compound, can be inferred from studies on similar compounds. The synthesis of coenzyme A esters of trihydroxy- and dihydroxy-cholestan-26-oic acids for studying beta-oxidation in bile acid biosynthesis highlights the intricate chemical properties and metabolic roles of steroid derivatives, offering a comparative basis for the chemical behavior of this compound (Kurosawa et al., 2001).

Scientific Research Applications

Given the absence of direct information on "11alpha,12alpha-Oxidotaraxerol palmitate," we might infer its potential applications based on research conducted on related compounds or its broader chemical category. For example, studies on palmitate compounds, such as colfosceril palmitate and its therapeutic efficacy in neonatal respiratory distress syndrome, highlight the importance of these compounds in medical treatments (Dechant & Faulds, 1991). Another example is the use of palmitic acid in various pharmacological and nutritional contexts, showing the diverse bioactivity of fatty acid derivatives (Padial-Jaudenes et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 11alpha,12alpha-Oxidotaraxerol palmitate are certain types of cancer cells. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Mode of Action

Its selective cytotoxicity suggests that it interacts with specific receptors or enzymes in these cancer cells, leading to cell death .

Biochemical Pathways

Its cytotoxic activity suggests that it may interfere with cell division or other vital processes in the targeted cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it could be absorbed and distributed in the body following administration, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the death of certain cancer cells. It shows selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it could be affected by the lipid composition of the cell membranes in the body . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability, efficacy, and action.

properties

IUPAC Name

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3/t33-,35+,36-,38-,39+,40-,43-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFIJBKKXHURHF-PENCEYGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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